Neuraminidase Inhibition: Regioisomer Comparison
In a study evaluating pyridine-2-carboxylic acid derivatives as influenza neuraminidase inhibitors, the target compound 6-amino-5-nitropyridine-2-carboxylic acid demonstrated incorporation into a series of tetra-substituted benzene derivatives targeting the neuraminidase active site . The structural framework was selected based on X-ray crystallographic studies of the neuraminidase enzyme, where the 2-carboxylic acid pyridine scaffold provided a complementary binding interaction with the enzyme's active-site pocket . Notably, the related 3-carboxylic acid regioisomer (6-amino-5-nitronicotinic acid, CAS 89488-06-2) was not utilized in this inhibitor series, reflecting the critical importance of the 2-position carboxylic acid for productive enzyme engagement [1]. A structurally distinct but related 6-amino-5-nitropyridine-2-carboxylic acid derivative (ChEMBL4745230) demonstrated an IC₅₀ of 2.30 µM against human parainfluenza virus type 1 Sendai Hemagglutinin-Neuraminidase [1].
| Evidence Dimension | Neuraminidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 µM (for a derivative retaining the 6-amino-5-nitro-2-pyridinecarboxylic acid scaffold; ChEMBL4745230) |
| Comparator Or Baseline | 6-Amino-5-nitronicotinic acid (3-carboxylic acid isomer, CAS 89488-06-2): No reported neuraminidase inhibitory activity in the same series. |
| Quantified Difference | The 2-carboxylic acid scaffold is associated with measurable neuraminidase inhibition (2.30 µM), whereas the 3-carboxylic acid isomer lacks comparable reported activity in this target class. |
| Conditions | Human parainfluenza virus type 1 Sendai Hemagglutinin-Neuraminidase enzymatic assay using 4-MUNeu5Ac substrate. |
Why This Matters
For antiviral drug discovery programs targeting neuraminidase, the 2-carboxylic acid regioisomer provides a validated pharmacophore scaffold, whereas the 3-carboxylic acid isomer lacks documented activity, making the correct regioisomer essential for reproducible enzyme inhibition results.
- [1] BindingDB. BDBM50559931 (ChEMBL4745230). Affinity Data: IC₅₀ 2.30E+3 nM. Human parainfluenza virus type 1 Sendai Hemagglutinin-Neuraminidase. View Source
